molecular formula C28H16N2O6 B12465922 4-({2-[4-(4-cyanophenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}oxy)benzoic acid

4-({2-[4-(4-cyanophenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}oxy)benzoic acid

Katalognummer: B12465922
Molekulargewicht: 476.4 g/mol
InChI-Schlüssel: UJANKTRFBVTENV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-({2-[4-(4-CYANOPHENOXY)PHENYL]-1,3-DIOXOISOINDOL-5-YL}OXY)BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a cyanophenoxy group and a benzoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2-[4-(4-CYANOPHENOXY)PHENYL]-1,3-DIOXOISOINDOL-5-YL}OXY)BENZOIC ACID typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out in various solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-({2-[4-(4-CYANOPHENOXY)PHENYL]-1,3-DIOXOISOINDOL-5-YL}OXY)BENZOIC ACID can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 typically yields carboxylic acids, while reduction with LiAlH4 can produce alcohols.

Wissenschaftliche Forschungsanwendungen

4-({2-[4-(4-CYANOPHENOXY)PHENYL]-1,3-DIOXOISOINDOL-5-YL}OXY)BENZOIC ACID has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-({2-[4-(4-CYANOPHENOXY)PHENYL]-1,3-DIOXOISOINDOL-5-YL}OXY)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The cyanophenoxy group can interact with various enzymes and receptors, modulating their activity. The benzoic acid moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-({2-[4-(4-CYANOPHENOXY)PHENYL]-1,3-DIOXOISOINDOL-5-YL}OXY)BENZOIC ACID is unique due to the presence of the phthalimide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and activities.

Eigenschaften

Molekularformel

C28H16N2O6

Molekulargewicht

476.4 g/mol

IUPAC-Name

4-[2-[4-(4-cyanophenoxy)phenyl]-1,3-dioxoisoindol-5-yl]oxybenzoic acid

InChI

InChI=1S/C28H16N2O6/c29-16-17-1-7-20(8-2-17)35-22-11-5-19(6-12-22)30-26(31)24-14-13-23(15-25(24)27(30)32)36-21-9-3-18(4-10-21)28(33)34/h1-15H,(H,33,34)

InChI-Schlüssel

UJANKTRFBVTENV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC=C(C=C5)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.